5-Ethenyl-1-methyl-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethenyl-1-methylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h3-8H,1H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHGDOPLVTVWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 5 Ethenyl 1 Methyl 1h Indole
Reactivity of the Ethenyl Moiety
The ethenyl group, a carbon-carbon double bond, is a site of high electron density, making it susceptible to a range of addition and cycloaddition reactions.
Cycloaddition Reactions (e.g., Diels-Alder)
The vinyl group attached to an aromatic system can act as a dienophile in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. uc.pt This type of reaction is a powerful tool for constructing six-membered rings with a high degree of regio- and stereoselectivity. uc.pt In the context of vinyl-heteroaromatics like 5-ethenyl-1-methyl-1H-indole, the vinyl group can react with a conjugated diene. For instance, N-protected 3-vinylindoles have been shown to react as dienes in thermal Diels-Alder reactions without the need for a Lewis acid catalyst. core.ac.uk These reactions can lead to the formation of complex fused-ring systems, such as tetracyclic hydrocarbazoles. researchgate.net The efficiency and stereochemical outcome of these cycloadditions can be influenced by the specific diene, solvent, and reaction conditions. uc.pt
| Diels-Alder Reaction Parameters | Description |
| Diene | A conjugated system of two double bonds that reacts with the dienophile. |
| Dienophile | The ethenyl group of the indole (B1671886) derivative. |
| Conditions | Often thermal, but can be promoted by Lewis acids or high pressure. acs.orgrsc.org |
| Product | A six-membered ring fused to the original indole structure. |
Electrophilic and Nucleophilic Additions to the Vinyl Group
The double bond of the ethenyl group is susceptible to both electrophilic and nucleophilic attack.
Electrophilic Addition: Electrophiles are attracted to the electron-rich double bond. A classic example is the hydration of the ethenyl side chain via an oxymercuration-reduction process, which results in the formation of a secondary alcohol. cdnsciencepub.com This reaction proceeds through a mercurinium ion intermediate, which is then reduced.
Nucleophilic Addition: While less common for isolated alkenes, nucleophilic addition to the vinyl group of this compound can occur, particularly if the indole ring system influences the electronic properties of the vinyl group or under specific catalytic conditions. For instance, Michael additions, where a nucleophile adds to an α,β-unsaturated carbonyl compound, share a similar mechanistic principle. Indoles can react with electrophilic α,β-unsaturated systems under acidic conditions to yield 3-substituted products. bhu.ac.in
Oxidation Chemistry of the Ethenyl Substituent
The ethenyl group can be oxidized through various methods. A common transformation is the oxidation of a secondary alcohol, formed from the hydration of the ethenyl group, into a ketone. cdnsciencepub.com This two-step process first adds a hydroxyl group across the double bond, which is then oxidized. cdnsciencepub.com The C2-C3 double bond of the indole nucleus itself is also susceptible to oxidative cleavage by reagents like ozone or sodium periodate. bhu.ac.in
Reactivity of the Indole Nucleus
The indole ring is an electron-rich aromatic system, which makes it highly reactive towards electrophiles, particularly at the C3 position. bhu.ac.inwikipedia.org
Electrophilic Aromatic Substitution Reactions on the Indole Ring (excluding C-5, C-1)
Electrophilic substitution is a hallmark of indole chemistry. The pyrrole (B145914) ring is significantly more electron-rich than the benzene (B151609) ring, directing electrophiles primarily to the five-membered ring. bhu.ac.in
Preferred Position of Attack: The C3 position is the most reactive site for electrophilic aromatic substitution, being approximately 10¹³ times more reactive than benzene. wikipedia.org This preference is due to the stability of the resulting cationic intermediate (the indoleninium ion or σ-complex), where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in
Reactions at C2: If the C3 position is already substituted, electrophilic attack will then occur at the C2 position. bhu.ac.in
Reactions on the Benzene Ring: Electrophilic substitution on the carbocyclic (benzene) ring generally only happens after the N1, C2, and C3 positions are substituted. wikipedia.org However, under strongly acidic conditions that lead to the protonation of C3, electrophilic attack can be directed to the C5 position. wikipedia.org
Examples of Electrophilic Substitution:
Friedel-Crafts Alkylation: This reaction introduces an alkyl group onto the indole ring, typically at C3. researchgate.net
Vilsmeier-Haack Formylation: This reaction introduces a formyl group (-CHO) at the C3 position. wikipedia.org
Nitration: Direct nitration with strong acids can lead to polymerization, so milder, non-acidic reagents like benzoyl nitrate (B79036) are often used to achieve nitration at C3. bhu.ac.in
| Position | Reactivity towards Electrophiles | Reason for Reactivity |
| C3 | Highest | Formation of a stable cationic intermediate with charge delocalization onto nitrogen. bhu.ac.in |
| C2 | Moderate | Occurs if C3 is blocked. The intermediate is less stable than the C3-attack intermediate. bhu.ac.in |
| C4, C6, C7 | Low | Attack on the benzene ring is less favorable than on the pyrrole ring. |
Nucleophilic Substitution and Radical Reactions at Indole Carbon Centers
While electrophilic substitution is dominant, nucleophilic and radical reactions at the indole nucleus can also occur under specific conditions.
Nucleophilic Substitution: Generally, the electron-rich nature of the indole ring makes it resistant to nucleophilic attack. However, nucleophilic substitution can be achieved under certain circumstances. For example, introducing a hydroxyl group at the N1 position can enable nucleophilic substitution at that position. clockss.orgcore.ac.uk Additionally, studies have shown that (indol-2-yl)methyl electrophiles can undergo rapid nucleophilic substitution at the 2'-position under microflow conditions. thieme-connect.com
Radical Reactions: The indole nucleus can participate in radical reactions. One-electron oxidation of 1-methylindole (B147185) can generate a radical cation. psu.edursc.org This radical cation can then react with other molecules or itself. For instance, it can add to another molecule of 1-methylindole to form a radical dimer. rsc.org Molecular oxygen can also add to neutral indolyl radicals, typically at the C3 position. rsc.org Furthermore, radical-mediated decarboxylative coupling reactions involving 1-methylindole have been observed. beilstein-journals.org
Metal-Catalyzed Functionalizations and C-H Activation
Intramolecular Cyclizations and Rearrangements involving the Ethenyl Indole Scaffold
The presence of the ethenyl group in this compound provides a handle for intramolecular reactions, leading to the formation of new ring systems. These cyclizations can be triggered by various reagents and reaction conditions.
One common strategy involves the intramolecular cyclization of a radical onto the ethenyl group. For example, the treatment of N-(2,3-butadien-1-yl)-N-(tert-butoxycarbonyl)-2-iodoanilines with samarium(II) diiodide generates an aryl radical that undergoes a 5-exo cyclization to afford a 2,3-dihydroindole. clockss.org Subsequent oxidation can then lead to the corresponding indole. clockss.org
Rearrangement reactions are also a key feature of indole chemistry. wiley-vch.de While specific examples for this compound are not detailed in the provided context, general rearrangement pathways of indole derivatives, such as the Baeyer-Villiger oxidation or the Beckmann rearrangement, can be envisioned to transform functional groups attached to or derived from the ethenyl substituent. wiley-vch.de For instance, if the ethenyl group were to be oxidized to a ketone, a Baeyer-Villiger rearrangement could be employed to introduce an ester functionality. wiley-vch.de
Role as a Building Block in Complex Organic Synthesis
The this compound scaffold is a valuable building block for the synthesis of more complex molecules, particularly those with biological activity. rsc.orgresearchgate.net The indole nucleus is a privileged structure in medicinal chemistry, and the ethenyl group provides a versatile point for further elaboration. rsc.org
The ethenyl group can participate in various carbon-carbon bond-forming reactions, such as Heck, Suzuki, and Stille couplings, allowing for the introduction of a wide range of substituents. It can also undergo transformations like hydroboration-oxidation to introduce a hydroxyl group, or ozonolysis to yield a formyl group, which can then be used in subsequent synthetic steps.
The indole ring itself can be further functionalized. For example, C-metallation at the C2 position, after protection of the N-H in related indoles, allows for the introduction of electrophiles. bhu.ac.in The combination of reactivity at both the ethenyl group and the indole nucleus makes this compound a powerful tool for the construction of diverse and complex molecular architectures.
Spectroscopic Analysis of this compound Remains Undocumented in Public Domain
A comprehensive search for advanced spectroscopic data for the chemical compound this compound (CAS No. 85654-51-9) has revealed a significant lack of publicly available experimental data. Despite the compound being listed in several chemical databases, detailed research findings and the specific data required for a thorough spectroscopic characterization as outlined are not present in accessible scientific literature or spectral databases.
The requested analysis, which includes High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques), Vibrational Spectroscopy (FT-IR and FT-Raman), and High-Resolution Mass Spectrometry (HRMS), cannot be completed without access to primary research data. While general principles of spectroscopy can predict the expected regions for signals from the ethenyl, methyl, and indole functional groups, providing a scientifically accurate and detailed analysis with specific chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns is not possible.
Searches for the synthesis and characterization of this compound did not yield any publications containing the necessary spectroscopic evidence. acs.orgmdpi.com The available literature focuses on related but structurally distinct indole derivatives. For instance, spectral data exists for compounds like 1-methyl-1H-indole, various halogenated or alkylated indoles, and indole aldehydes, but the unique electronic and structural effects of the 5-ethenyl group mean this data cannot be accurately extrapolated to the target molecule. rsc.orgrsc.orgnist.gov
Consequently, the creation of data tables and a detailed discussion for each subsection of the proposed article outline would require speculation, which falls outside the scope of scientifically accurate reporting. Further research and publication of the synthesis and full spectroscopic characterization of this compound are needed before a detailed article can be written.
Advanced Spectroscopic Characterization Techniques for 5 Ethenyl 1 Methyl 1h Indole
Electronic Absorption and Emission Spectroscopy for Optical Properties
The optical properties of indole (B1671886) derivatives, such as 5-Ethenyl-1-methyl-1H-indole, are primarily investigated using electronic absorption (UV-Vis) and fluorescence emission spectroscopy. These techniques provide valuable insights into the electronic transitions and photophysical processes that govern the molecule's interaction with light. The indole scaffold is known to possess two low-lying excited singlet states, denoted as ¹Lₐ and ¹Lₑ, which play a crucial role in its absorption and emission characteristics. The relative energies and transition probabilities of these states are highly sensitive to the nature and position of substituents on the indole ring. nist.gov
The introduction of an ethenyl (vinyl) group at the 5-position of the 1-methyl-1H-indole core is expected to significantly influence its electronic structure and, consequently, its spectroscopic properties. The vinyl group, being a π-conjugated system, can extend the chromophore of the indole ring, leading to a red-shift (bathochromic shift) in the absorption and emission maxima compared to the parent 1-methyl-1H-indole. This is a common observation in various substituted indoles where conjugation extends the π-system. rsc.orgrsc.org
Fluorescence spectroscopy is a powerful tool for characterizing the emission properties of these compounds. Upon excitation with an appropriate wavelength of light, fluorescent molecules like substituted indoles transition to an excited state and subsequently relax to the ground state by emitting a photon. The resulting fluorescence spectrum provides information about the emission maximum (λₑₘ), fluorescence quantum yield (Φբ), and fluorescence lifetime (τբ). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is another important parameter that can be determined and is indicative of the extent of structural relaxation in the excited state. rsc.org
In many indole derivatives, the emission properties are highly dependent on the solvent polarity, a phenomenon known as solvatochromism. acs.org This is often attributed to changes in the dipole moment of the molecule upon excitation. For this compound, it is plausible that its fluorescence spectrum would also exhibit some degree of solvatochromism.
It is important to note that the photophysical properties, including absorption and emission characteristics, are ultimately determined by the specific molecular structure and its interaction with the surrounding environment. acs.org Comprehensive studies involving the synthesis and subsequent spectroscopic characterization of this compound in various solvents would be necessary to fully elucidate its optical properties and create a detailed data table of its photophysical parameters. mdpi.com
Computational and Theoretical Investigations of 5 Ethenyl 1 Methyl 1h Indole
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for understanding the intrinsic properties of a molecule like 5-Ethenyl-1-methyl-1H-indole. These methods provide detailed insights into the molecule's geometry, electronic landscape, and reactivity.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, a DFT calculation, likely using a functional like B3LYP with a basis set such as 6-31G, would be performed to predict bond lengths, bond angles, and dihedral angles. niscpr.res.in This process finds the lowest energy conformation of the molecule.
The electronic structure, which describes the distribution of electrons within the molecule, is also elucidated through DFT. These calculations can reveal the electron density distribution, highlighting regions that are electron-rich or electron-deficient. For substituted indoles, the electronic properties are significantly influenced by the nature and position of the substituents. niscpr.res.in The methyl group at the 1-position and the ethenyl group at the 5-position will have distinct effects on the electronic character of the indole (B1671886) ring system.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Insights
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring and the ethenyl group, while the LUMO would also be distributed across the π-conjugated system. Analysis of these orbitals would predict the most likely sites for electrophilic and nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Properties
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Relatively high | Indicates good electron-donating ability |
| LUMO Energy | Relatively low | Indicates good electron-accepting ability |
| HOMO-LUMO Gap | Moderate to small | Suggests potential for chemical reactivity |
Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions and Molecular Stability
Natural Bond Orbital (NBO) analysis provides a more detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can also predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to confirm its structure and understand its photophysical properties.
Theoretical Prediction of Vibrational Wavenumbers and Spectra
Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies (wavenumbers) and their corresponding intensities can be determined. materialsciencejournal.org
Each predicted vibrational mode corresponds to a specific type of molecular motion, such as the stretching of the N-H bond (in a parent indole), C-H bonds, C=C bonds of the ethenyl group, and the various vibrations of the indole ring. Comparing the calculated spectrum with an experimentally obtained IR spectrum allows for the assignment of each absorption band to a specific vibrational mode, aiding in the structural confirmation of the synthesized compound. materialsciencejournal.org
Table 2: Predicted Key Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
|---|---|---|
| Indole Ring | C-H stretching | 3000-3100 |
| Ethenyl Group | C=C stretching | 1620-1680 |
| Ethenyl Group | =C-H stretching | 3010-3095 |
| Methyl Group | C-H stretching | 2850-2960 |
Computational Determination of Electronic Transitions and Spectroscopic Profiles
Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectrum (UV-Vis) of a molecule. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov
The indole chromophore has characteristic π-π* transitions, often labeled as ¹La and ¹Lb states. nih.gov The substitution with an ethenyl group extends the π-conjugated system, which is expected to cause a bathochromic (red) shift in the absorption spectrum compared to the parent indole molecule. These calculations provide fundamental insights into the photophysical behavior of the compound and are essential for applications in materials science and photochemistry.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Molecular Electronic Descriptors
Polarizability and Hyperpolarizability for Nonlinear Optical (NLO) Properties
Without any primary research to draw upon for this specific compound, the generation of a scientifically accurate and informative article as per the user's instructions is not possible at this time.
Polymerization Chemistry of 5 Ethenyl 1 Methyl 1h Indole
Radical Polymerization Mechanisms
Radical polymerization offers a versatile approach to synthesizing polymers from vinyl-substituted indole (B1671886) monomers. The control over this process is crucial for obtaining well-defined polymers with predictable molecular weights and narrow polydispersity.
Controlled Radical Polymerization Techniques (e.g., RAFT) Applied to Indole-Based Monomers
Controlled radical polymerization (CRP) techniques have been successfully applied to N-vinyl monomers to create well-defined polymer architectures. Among these, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and its xanthate-mediated variant, Macromolecular Design via Interchange of Xanthates (MADIX), have proven effective for N-vinylindole (NVIn) derivatives. acs.orgacs.orgresearchgate.net
A study on the polymerization of NVIn, 2-methyl-N-vinylindole (2MNVIn), and 3-methyl-N-vinylindole (3MNVIn) utilized the RAFT/MADIX process with 2,2'-azobis(isobutyronitrile) (AIBN) as the initiator. acs.org The effectiveness of different chain transfer agents (CTAs) was compared, as detailed in the table below.
Table 1: Comparison of Chain Transfer Agents (CTAs) in the RAFT/MADIX Polymerization of N-Vinylindole Derivatives
| CTA | Name | Monomer | Control/Efficiency |
|---|---|---|---|
| CTA 1 | S-benzyl-O-ethyldithiocarbonate | NVIn, 2MNVIn, 3MNVIn | Low efficiency |
| CTA 2 | O-ethyl-S-(1-phenylethyl)dithiocarbonate | 2MNVIn | Most efficient, yielding controlled molecular weights (1,700–19,400 g/mol ) and narrow molecular weight distributions (Mw/Mn = 1.20–1.40) |
| CTA 3 | O-ethyl-S-[(2-cyano)prop-2-yl]dithiocarbonate | NVIn, 2MNVIn, 3MNVIn | Moderate control |
| CTA 4 | Benzyl 1-pyrrolecarbodithioate | NVIn, 2MNVIn, 3MNVIn | Low efficiency |
| CTA 5 | Benzyl dithiobenzoate | NVIn, 2MNVIn, 3MNVIn | Low efficiency |
Data sourced from Macromolecules. acs.org
The research identified O-ethyl-S-(1-phenylethyl)dithiocarbonate (CTA 2) as the most effective agent for the controlled polymerization of 2-methyl-N-vinylindole. acs.org Optimal conditions for this process were determined by examining parameters such as solvent, temperature, monomer concentration, and the CTA-to-initiator molar ratio. acs.org The resulting polymers demonstrated a clear dependence of glass transition temperature (Tg = 150–190 °C) and thermal stability on their molecular weight. acs.org
Photoinduced Polymerization Strategies for N-Methylindole Derivatives
Photoinduced polymerization provides a method for initiating polymerization using light, often offering spatial and temporal control over the reaction. mdpi.commdpi.com This strategy can proceed through various mechanisms, including free-radical and step-growth pathways.
For N-alkylated heteroaromatic compounds analogous to N-methylindole derivatives, such as N-ethylcarbazole, photoinduced step-growth polymerization has been demonstrated. nih.gov This process can be mediated by an oxidizing salt like diphenyl iodonium (B1229267) hexafluorophosphate (B91526) (Ph₂I⁺PF₆⁻). The mechanism involves the photoinduced electron transfer from the excited N-alkylated monomer to the oxidizing salt, generating a radical cation. nih.govsemanticscholar.org Subsequent proton release and coupling of these radical cations lead to the formation of the polymer chain. nih.gov This photochemical approach represents a facile method for synthesizing polymers like poly(N-ethylcarbazole) through consecutive excitation, electron transfer, proton release, and coupling reactions. nih.gov
The general mechanism for photoinduced radical polymerization typically involves a photoinitiator that generates free radicals upon irradiation. mdpi.commdpi.com These radicals then react with monomers in a chain-growth process. This technique is suitable for monomers containing carbon-carbon double bonds, such as the ethenyl group in 5-Ethenyl-1-methyl-1H-indole. mdpi.com
Electrochemical Polymerization and Formation of Polyindole Derivatives
Electrochemical methods offer a powerful route for the synthesis of conductive polymer films directly onto an electrode surface. For indole and its derivatives, electropolymerization typically proceeds via an oxidative mechanism.
Anodic Coupling of Indoles to Polyindoles
The electrochemical oxidation of indole monomers at an anode leads to the formation of radical cations, which then couple to form dimers, oligomers, and ultimately, a polymer film on the electrode surface. acs.orgacs.org Structural analysis of polyindoles formed through anodic coupling indicates that the primary linkage occurs between the 2- and 3-positions of the indole ring. acs.org
The process is complex, involving multiple steps as observed in cyclic voltammograms which show a series of growing anodic and cathodic waves during polymer formation. acs.org The properties of the resulting polyindole films, such as conductivity and electrochromic behavior, are highly dependent on the electrochemical synthesis conditions and the electrolyte used. acs.org For instance, polyindole obtained from anodic oxidation is typically green in its doped (conductive) state and yellow in its reduced (insulating) form. acs.org
Electrosynthesis of Poly(1-methylindole) and Related Variants
The electrosynthesis of poly(1-methylindole), also known as poly(N-methylindole), has been successfully achieved by the direct anodic oxidation of the corresponding monomer. One effective medium for this synthesis is boron trifluoride diethyl etherate (BFEE). In this solvent, the oxidation potential of N-methylindole is significantly lower (0.95 V vs. SCE) compared to that in acetonitrile (B52724) (1.23 V).
The resulting poly(N-methylindole) films exhibit good electrochemical behavior and chemical stability. Structural analysis via infrared and UV-spectra confirms that the polymerization of the N-methylindole ring occurs at the 2,3-positions. These films, in their dedoped state, are soluble in strong polar organic solvents like CH₂Cl₂, DMSO, and DMF. Furthermore, fluorescence spectral studies show an emission peak at 380 nm. The use of BFEE or mixed electrolytes has also been extended to synthesize other high-quality polyindole derivatives, such as poly(5-methylindole) and poly(5-bromoindole). acs.org
Table 2: Electrochemical and Spectroscopic Properties of Electrochemically Synthesized Poly(N-methylindole)
| Property | Value/Observation | Medium/Conditions |
|---|---|---|
| Oxidation Potential | 0.95 V vs. SCE | Boron trifluoride diethyl etherate (BFEE) |
| Polymerization Linkage | 2,3-positions of the indole ring | Confirmed by IR and UV-spectra |
| Solubility (Dedoped) | Soluble in CH₂Cl₂, DMSO, DMF | - |
| Fluorescence Emission | Peak at 380 nm | - |
Data compiled from studies on electrochemical polymerization of N-methylindole.
Synthesis of Poly(3-vinyl-1-methylindole) and Analogous Vinyl Indole Polymers
The synthesis of polymers from vinyl indole monomers, where the vinyl group is attached to the indole ring system, provides materials with a polyethylene-like backbone and pendant indole moieties. Research has been conducted on the synthesis and reactivity of 3-vinylindoles, indicating their availability as monomers for polymerization. google.com
While specific studies on the polymerization of this compound or 3-vinyl-1-methylindole are not extensively detailed in readily available literature, the polymerization of analogous compounds like poly(1-vinylindole) provides a strong precedent. researchgate.net Poly(1-vinylindole) and its methyl-substituted derivatives have been synthesized and characterized for potential use in photorefractive materials, often as a replacement for poly(N-vinylcarbazole). researchgate.net
The synthesis of these polymers typically involves two main steps: the synthesis of the vinyl indole monomer, followed by its polymerization. For instance, 1-vinylindole can be prepared in high yield (94%) by the vinylation of indole with acetylene. researchgate.net Subsequent polymerization can be initiated by free-radical initiators like AIBN or through cationic polymerization. researchgate.net The resulting polymers, such as poly(1-vinylindole), possess distinct properties, including lower glass transition temperatures compared to poly(N-vinylcarbazole), which can be advantageous in material formulations. researchgate.net
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-vinylindole (NVIn) |
| 2-methyl-N-vinylindole (2MNVIn) |
| 3-methyl-N-vinylindole (3MNVIn) |
| Poly(3-vinyl-1-methylindole) |
| Poly(1-vinylindole) |
| Poly(N-vinylcarbazole) |
| Poly(N-methylindole) |
| Poly(5-methylindole) |
| Poly(5-bromoindole) |
| S-benzyl-O-ethyldithiocarbonate |
| O-ethyl-S-(1-phenylethyl)dithiocarbonate |
| O-ethyl-S-[(2-cyano)prop-2-yl]dithiocarbonate |
| Benzyl 1-pyrrolecarbodithioate |
| Benzyl dithiobenzoate |
| 2,2'-azobis(isobutyronitrile) (AIBN) |
| Diphenyl iodonium hexafluorophosphate |
| Boron trifluoride diethyl etherate (BFEE) |
| N-ethylcarbazole |
| Indole |
Structural Characterization of Polymeric Materials derived from Ethenyl Indole Monomers
The structural elucidation of polymers derived from ethenyl indole monomers, such as poly(this compound), is crucial for understanding their physicochemical properties and potential applications. A suite of analytical techniques is employed to determine the molecular weight, composition, and architecture of these polymers.
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for the detailed structural analysis of these polymers.
¹H NMR Spectroscopy: Proton NMR provides information about the chemical environment of protons in the polymer structure. For poly(ethenyl-indole) derivatives, the disappearance of vinyl proton signals and the appearance of broad signals corresponding to the polymer backbone confirm polymerization. The elongation of the conjugation length in polyindoles typically causes a downfield shift of all proton signals compared to the monomer. nih.gov Analysis of ¹H NMR spectra of various polyindole derivatives has shown that polymerization often occurs at the 2,3-position of the indole ring. nih.gov Diffusion-ordered ¹H-NMR spectroscopy (DOSY) can also be a valuable tool for analyzing the hydrodynamic size and conformation of polymers in solution. rsc.org
¹³C NMR Spectroscopy: Carbon-13 NMR offers insights into the carbon skeleton of the polymer. The chemical shifts of the carbon atoms in the polymer backbone and the indole ring can confirm the polymer's structure and identify any irregularities. For instance, in indole derivatives, the carbon C2 typically resonates at a different chemical shift than other carbons, providing a useful marker for structural analysis. youtube.commdpi.com
Fourier Transform Infrared (FTIR) Spectroscopy is another powerful tool for characterizing the functional groups present in the polymer. intertek.com
The FTIR spectrum of the monomer will show characteristic peaks for the vinyl group (C=C stretching) and the indole ring.
Upon polymerization, the peaks associated with the vinyl group will diminish or disappear, while the characteristic absorptions of the indole ring will remain. researchgate.netresearchgate.net
Specific vibrational bands can confirm the integrity of the indole structure within the polymer chain. For example, the N-H stretching in polyindole (if not N-substituted) appears around 3175 cm⁻¹. researchgate.net The absence of certain vibration bands can indicate the polymerization site, such as the C2 and C3 positions of the pyrrole (B145914) ring in indole. researchgate.net
A study on 5-isocyano-1-methyl-1H-indole (a related compound) showed that the isonitrile (N≡C) stretching frequency is sensitive to the local environment, which can be a useful feature for probing polymer microstructure. mdpi.com
Below is a table summarizing typical FTIR spectral data for indole-based polymers.
Chromatographic Techniques
Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, PDI) of polymers. jordilabs.compolymerchar.com
GPC separates polymer molecules based on their hydrodynamic volume in solution. jordilabs.com
By using standards of known molecular weight, a calibration curve can be created to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) of the synthesized poly(this compound).
It is important to note that polymer adsorption on the GPC column can sometimes occur, which can affect the accuracy of the results. nih.govresearchgate.net The choice of an appropriate solvent and column material is therefore critical.
The following table illustrates hypothetical GPC data for different polymerization batches of poly(this compound).
Thermal Analysis
Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of the polymers.
TGA measures the change in mass of a sample as a function of temperature, providing information about the polymer's thermal stability and degradation profile. The degradation of polymers containing vinyl backbones and heterocyclic rings can occur in multiple steps. mdpi.com
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the glass transition temperature (Tg), which is a critical property of amorphous polymers, and any melting (Tm) or crystallization (Tc) temperatures for semi-crystalline polymers. The glass transition temperature of poly(vinyl alcohol), a related vinyl polymer, has been observed at 76°C. mdpi.com
By combining the data from these characterization techniques, a comprehensive understanding of the structure and properties of polymeric materials derived from this compound can be achieved.
Advanced Applications in Organic and Materials Science
Building Blocks for Complex Organic Synthesis
The dual reactivity of 5-Ethenyl-1-methyl-1H-indole makes it a valuable precursor for synthesizing molecules with significant structural complexity. The indole (B1671886) core provides a foundation common to many biologically active compounds, while the vinyl group serves as a chemical handle for elaboration and annulation reactions.
The construction of fused polycyclic aromatic systems is a cornerstone of modern synthetic chemistry, driven by the prevalence of these scaffolds in pharmaceuticals and functional materials. This compound is a competent precursor for such systems.
Carbazoles: The carbazole (B46965) nucleus is a key structural motif found in numerous natural products and materials for organic electronics. rsc.org The synthesis of carbazoles from indole precursors is a well-established strategy. rsc.org this compound can be utilized in cycloaddition reactions to form the carbazole skeleton. For instance, a thermal or acid-catalyzed [4+2] cycloaddition (Diels-Alder reaction) between the diene system of the vinylindole and a suitable dienophile can generate a tetrahydrocarbazole intermediate. Subsequent aromatization, often through oxidation, yields the fully aromatic carbazole derivative. nih.gov The reactivity of 3-vinylindoles in such annulations is well-documented, and by analogy, the C4-C5-ethenyl system can be engaged in similar transformations to build the carbazole framework. acs.orgclockss.org Transition-metal-catalyzed annulation reactions provide another powerful route to these fused systems. rsc.orgchim.it
Pyridocarbazoles: This class of compounds, which features a pyridine (B92270) ring fused to a carbazole core, includes alkaloids with significant biological activity, such as ellipticine (B1684216) and olivacine. The synthesis of pyridocarbazoles can be envisaged starting from this compound. One potential strategy involves an initial carbazole formation, followed by the construction of the pyridine ring. Alternatively, the ethenyl group can be chemically modified to participate directly in the pyridine ring formation. For example, transformation of the ethenyl group into an amino or carbonyl functionality would provide a handle for cyclization with a C3-dicarbonyl equivalent to form the fused pyridine ring. Palladium-catalyzed reactions, such as Heck-type cyclizations, are also powerful methods for constructing the pyrido[4,3-b]carbazole skeleton from appropriately substituted indole precursors. researchgate.net
| Fused System | Synthetic Strategy from this compound | Key Reaction Type |
| Carbazole | Cycloaddition involving the ethenyl group and indole π-system, followed by aromatization. | Diels-Alder Reaction, Metal-Catalyzed Annulation rsc.org |
| Pyridocarbazole | Elaboration of the ethenyl group and subsequent cyclization to form the pyridine ring. | Aza-Diels-Alder, Condensation, Heck Cyclization researchgate.netrsc.org |
Indole alkaloids represent a large and structurally diverse class of natural products, many of which possess potent pharmacological activities. rsc.org While direct total syntheses of complex alkaloids starting from this compound are not extensively documented, its structural features make it an attractive starting point for elaborating key alkaloid scaffolds. The N-methylindole core is a common element in many of these natural products. rsc.org
The true synthetic potential lies in the versatility of the C5-ethenyl group. This two-carbon unit can be readily transformed into a variety of functional groups, enabling the construction of the intricate side chains and additional ring systems characteristic of indole alkaloids.
Potential Transformations of the Ethenyl Group for Alkaloid Synthesis:
Oxidation: Ozonolysis of the double bond would yield an aldehyde, a versatile functional group for subsequent C-C bond formations (e.g., Wittig, aldol (B89426) reactions). Epoxidation followed by ring-opening can introduce vicinal diol or amino-alcohol functionalities.
Reduction: Catalytic hydrogenation would convert the ethenyl group to an ethyl group, a common substituent in alkaloids like uleine.
Hydrofunctionalization: Hydroboration-oxidation would produce a 2-hydroxyethyl group, which can be further oxidized or used in ether or ester linkages.
Carbon-Carbon Bond Formation: The ethenyl group can participate in Heck or Suzuki cross-coupling reactions (after conversion to a vinyl halide), allowing for the attachment of more complex fragments.
These transformations allow chemists to leverage this compound as a modular building block, installing the necessary functionality to converge upon complex alkaloid targets.
The generation of chemical libraries of diverse indole derivatives is crucial for drug discovery and materials science. The C5-ethenyl group of this compound serves as a versatile anchor point for diversification, allowing access to a wide range of novel 5-substituted indoles through established organic reactions. testbook.com The reactivity of vinyl groups attached to aromatic systems is well-understood, enabling predictable and high-yielding transformations. clockss.orgnih.gov
| Reaction Type | Reagents/Conditions | Resulting Functional Group at C5 | Product Class |
| Hydrogenation | H₂, Pd/C | -CH₂CH₃ | 5-Ethyl-1-methyl-1H-indole |
| Dihydroxylation | OsO₄, NMO or cold, dilute KMnO₄ | -CH(OH)CH₂OH | 1,2-Diol Derivative |
| Epoxidation | m-CPBA | Oxirane (epoxide) | 5-(Oxiran-2-yl)-1-methyl-1H-indole |
| Ozonolysis | 1. O₃; 2. Me₂S | -CHO | 1-Methyl-1H-indole-5-carbaldehyde |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | -CH₂CH₂OH | 2-(1-Methyl-1H-indol-5-yl)ethanol |
| Halogenation | Br₂ or NBS | -CHBrCH₂Br or -C(Br)=CH₂ | Dihaloalkane or Vinyl Halide |
| Heck Reaction | Aryl halide, Pd catalyst, base | -CH=CH-Aryl | 5-Styryl Derivative |
| Polymerization | Radical or cationic initiator | -(CH₂-CH(Indole))n- | Poly(vinylindole) |
This table illustrates just a fraction of the possible transformations, each yielding a new indole derivative with distinct chemical properties and potential applications, thereby expanding the accessible chemical space from a single, versatile precursor.
Precursors for Functional Organic Materials
The unique electronic properties of the indole nucleus make it an attractive component for functional organic materials. This compound serves as a valuable monomer for the synthesis of polymers and as a building block for materials used in organic electronics.
Conducting polymers are a class of organic materials that possess electrical conductivity, combining the processing advantages of plastics with the electronic properties of metals or semiconductors. Polyindole itself is known to be an electroactive material. researchgate.net The presence of the polymerizable vinyl group in this compound allows for its use as a monomer in two primary ways:
Vinyl Polymerization: The ethenyl group can undergo chain-growth polymerization (e.g., via free-radical or cationic methods) to produce a polymer with a saturated carbon backbone and pendant 1-methyl-1H-indol-5-yl groups. In this architecture, the electronic properties are primarily derived from the π-systems of the indole units and their interactions.
Electropolymerization: The indole nucleus itself can be polymerized through an oxidative electrochemical process. This typically involves the formation of radical cations that couple, leading to a conjugated polymer backbone. The resulting polymer would be a derivative of polyindole, with the ethenyl groups potentially remaining as side-chain functionalities or participating in cross-linking.
These polymers can exhibit semiconducting properties, and their conductivity can often be tuned by doping. The ability to form such polymers makes this compound a promising candidate for applications in antistatic coatings, sensors, and components for electronic devices. researchgate.netresearchgate.net
The field of organic electronics relies on π-conjugated molecules and polymers for devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). Indole and its fused derivatives, particularly carbazoles, are widely used due to their excellent hole-transporting properties and high photoluminescence quantum yields.
As established in section 7.1.1, this compound is a precursor to carbazole derivatives. These carbazoles can be functionalized and incorporated into OLEDs as host materials for the emissive layer or as hole-transporting layers, contributing to device efficiency and stability.
Furthermore, the compound itself or the polymers derived from it can be directly integrated into organic electronic devices. The polymer P[5In-3Cz], a copolymer of 5-[3-carbazolyl] indole, has been investigated for its electrochemical and optical properties, suggesting that linking indole and other electroactive units is a viable strategy for creating materials with low oxidation potentials and tunable band gaps suitable for electronic applications. researchgate.net The potential for this compound to act as a monomer for hole-transporting polymers in OSCs or as a building block for small molecule emitters in OLEDs underscores its significance in materials science. The closely related compound, 5-ethynyl-1-methyl-1H-indole, is noted for its use in electronic materials, further supporting the potential of its ethenyl counterpart. bldpharm.com
Integration into Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation, are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular diversity. acs.org The this compound scaffold is an excellent candidate for integration into MCR strategies, primarily through the reactivity of its vinyl moiety and the nucleophilic character of the indole ring.
One of the most powerful applications is in cascade reactions that lead to the formation of complex heterocyclic systems, such as carbazoles. Carbazoles are significant motifs in pharmaceuticals and functional materials. Research has demonstrated that vinylindoles can serve as key intermediates in formal [2+2+2] annulation reactions to construct the carbazole framework under metal-free conditions. organic-chemistry.org In these strategies, an indole, a ketone, and a nitroolefin can be assembled in a one-pot process catalyzed by ammonium (B1175870) iodide (NH₄I). organic-chemistry.org The reaction proceeds through a cascade mechanism where the indole and ketone first condense to form a 3-vinylindole in situ. This intermediate then participates in a subsequent annulation with the nitroolefin to build the final carbazole product. organic-chemistry.org The ethenyl group at the C5 position of this compound allows it to act directly as the vinylindole component in such MCRs, bypassing the need for its in situ generation and offering a more direct route to C-ring functionalized carbazoles.
The reactivity of the vinyl group can also be harnessed in palladium-catalyzed MCRs. For instance, the Heck reaction, a cornerstone of cross-coupling chemistry, can be incorporated into a multicomponent sequence. organic-chemistry.orgwikipedia.org A potential MCR could involve the palladium-catalyzed coupling of this compound with an aryl halide and a third component, such as carbon monoxide or an amine, to generate complex ketone or amine derivatives in a single step. The reductive Heck reaction, a variant that results in a saturated C-C bond, further expands the possibilities, allowing for the diastereoselective formation of complex structures from Michael acceptors. nih.gov
Table 1: Representative Multicomponent Reaction Strategy via Vinylindole Intermediate
| Reaction Type | Reactants | Catalyst/Conditions | Key Intermediate | Product Class | Reference |
|---|---|---|---|---|---|
| Indole-to-Carbazole Annulation | Indole, Ketone, Nitroolefin | NH₄I, 150 °C | 3-Vinylindole | Functionalized Carbazoles | organic-chemistry.org |
| Regioselective Sonogashira Cyclization | Indole, 2-Iodo-N-phenylbenzamide, Terminal Alkyne | CuI, Ligand | N/A | Dihydroisoindolinones | nih.gov |
| Petasis Boronic-Mannich Reaction | N-Substituted Indole, Ethyl Glyoxylic Acid, Alkenylboronic Acid | N/A | N/A | α-(N-Substituted Indole)carboxylic Acids | acs.org |
Stereoselective Synthesis Methodologies Utilizing Ethenyl Indole Reactivity
The creation of chiral molecules with precise three-dimensional arrangements of atoms is a central goal of modern organic synthesis. The ethenyl group of this compound provides a prochiral center that can be engaged in a variety of stereoselective reactions to install new stereocenters with high levels of control. masterorganicchemistry.comkhanacademy.org
A prominent strategy involves using the vinylindole system as a 4π-electron component (a diene) in asymmetric Diels-Alder reactions . masterorganicchemistry.com The diene, composed of the ethenyl group and the C4-C5 double bond of the indole ring, can react with a dienophile to form a tetrahydrocarbazole ring system. umn.edunih.govresearchgate.net By employing chiral Lewis acids or organocatalysts, this cycloaddition can be rendered highly enantioselective. researchgate.net For example, organocatalyzed conjugate addition-Diels-Alder (CADA) cascade reactions have been developed using chiral amine catalysts to construct bridged tetracyclic carbazole frameworks with excellent yield and enantioselectivity. researchgate.net The this compound is an ideal substrate for such transformations, providing direct access to optically active carbazole precursors.
Table 2: Diels-Alder Reactivity of Vinylindoles
| Diene | Dienophile | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| In-situ generated 3-Vinylindole | Maleic Acid | Maleic Acid (catalyst and reactant) | Tetrahydrocarbazole-2-carboxylic acids | umn.edu |
| Functionalized 2-Vinylindole | Naphthoquinone | Thermal | Aromatized [c]annelated Carbazoles | nih.gov |
| Tryptamine-derived Vinylindole | Propynal | Chiral Amine Organocatalyst | Bridged Tetracyclic Carbazoles | researchgate.net |
Furthermore, the ethenyl group is a classic substrate for the asymmetric Heck reaction . wikipedia.org In this process, a palladium catalyst bearing a chiral ligand, such as (R)-BINAP, couples the vinyl group with an aryl or vinyl triflate. libretexts.org This reaction establishes a new C-C bond and can generate a new stereocenter adjacent to the indole ring with high enantiomeric excess. The stereochemical outcome is dictated by the chiral environment created by the ligand around the palladium center during the migratory insertion step. libretexts.org This methodology provides a powerful and direct route to chiral 1-(1-indolyl)-1-arylethanes and related structures.
Other advanced stereoselective methods can also be envisioned. Asymmetric hydroarylation , catalyzed by strong, confined chiral Brønsted acids, allows for the intramolecular cyclization of indole-tethered olefins to create quaternary stereocenters with exceptional enantioselectivity. acs.org While this has been demonstrated for intramolecular cases, intermolecular variants with this compound could potentially be developed. Similarly, asymmetric hydrogenation using catalysts like Ru-NHC complexes can reduce the indole and/or the ethenyl group, installing multiple stereocenters in a single, highly diastereoselective and enantioselective step. nih.gov
Future Research Directions and Challenges
Development of More Efficient and Sustainable Synthetic Protocols for 5-Ethenyl-1-methyl-1H-indole
The synthesis of functionalized indoles is a cornerstone of modern organic chemistry, and developing green and efficient methods is a primary goal. nih.govnih.govnih.gov While numerous methods exist for creating indole (B1671886) derivatives, future research for this compound should focus on protocols that improve atom economy, reduce waste, and utilize environmentally benign conditions. nih.gov
Current strategies for synthesizing vinylindoles often rely on metal-catalyzed cross-coupling reactions. rsc.orgrsc.org Future work could adapt and refine these methods for the specific synthesis of this compound. For instance, palladium-catalyzed reactions like the Heck or Stille coupling of a 5-halo-1-methyl-1H-indole precursor with a vinylating agent are promising routes. rsc.orgacs.org The challenge lies in optimizing these reactions to ensure high yields and selectivity for the C5 position of the indole ring.
A significant area for development is the implementation of "green chemistry" principles. nih.gov This includes exploring the use of water as a reaction solvent, which is often an unconventional but highly sustainable choice. youtube.com Micellar catalysis, where surfactants form nanoreactors in water, could enable the reaction of typically insoluble organic precursors, simplifying purification and reducing the reliance on toxic, flammable organic solvents. youtube.com Another approach involves one-pot or cascade reactions, where multiple synthetic steps are performed sequentially in the same vessel, minimizing intermediate isolation and solvent usage. nih.gov
| Synthetic Strategy | Catalyst/Reagent Example | Potential Advantages for Sustainable Synthesis | Key Research Challenge |
| Heck Coupling | Pd(OAc)₂ / Phosphine Ligand | High atom economy; direct C-C bond formation. | Ensuring regioselectivity at the C5 position; catalyst stability and recyclability. |
| Stille Coupling | Pd(PPh₃)₄ / Vinylstannane | Mild reaction conditions; tolerance of various functional groups. | Toxicity of organotin reagents; stoichiometric tin waste. |
| Suzuki-Miyaura Coupling | Palladium Catalyst / Vinylboronic acid | Low toxicity of boron reagents; high stability of reagents. | Availability and stability of the required vinylboronic acid or ester. |
| Micellar Catalysis | Surfactant (e.g., TPGS-750-M) in H₂O | Eliminates volatile organic solvents; simplifies product isolation; enhances safety. youtube.com | Optimizing catalyst and surfactant system for high conversion and yield. |
| C-H Activation | Rhodium or Ruthenium Catalysts | Direct functionalization without pre-halogenation of the indole. beilstein-journals.orgacs.org | Achieving high selectivity for C5 over other C-H bonds on the indole ring. |
This table is generated based on established catalytic methods for indole and vinyl compound synthesis and their potential application to the target molecule.
Exploration of Novel Reactivity Patterns and Catalytic Systems for Ethenyl Indole Functionalization
The dual functionality of this compound—the reactive vinyl group and the indole nucleus—opens a vast landscape for chemical transformations. Future research should aim to uncover new reactivity patterns and develop innovative catalytic systems to selectively functionalize this molecule.
The vinyl group is a versatile handle for a variety of cycloaddition reactions. The potential of this compound as a diene or dienophile in Diels-Alder reactions could be a fruitful area of study for constructing complex, fused-ring systems, such as carbazole (B46965) derivatives. nih.govresearchgate.netacs.org Investigating its participation in [5+1] cyclizations with diazo compounds, catalyzed by rhodium complexes, could provide a direct route to functionalized carbazoles. acs.org
Furthermore, the development of novel catalytic systems for the direct functionalization of the molecule is a key challenge. While palladium catalysis is well-established for indole chemistry, exploring other transition metals like ruthenium, rhodium, or indium could unlock new reaction pathways. acs.orgbeilstein-journals.orgacs.org For example, indium(III) catalysts have been shown to facilitate the reaction of indoles with vinyl azides under mild conditions, a protocol that could potentially be adapted. acs.org Ruthenium-catalyzed C-H functionalization presents an opportunity to modify the indole core at positions other than the vinyl group, offering a pathway to highly complex derivatives. acs.org
| Reaction Type | Catalyst/Reagent System | Potential Product Type | Future Research Focus |
| Diels-Alder Cycloaddition | Thermal or Lewis Acid Catalysis | Annelated carbazoles or other polycyclic systems. nih.govresearchgate.net | Exploring reactivity with diverse dienophiles/dienes and controlling regioselectivity. |
| Formal [5+1] Cyclization | [Cp*RhCl₂]₂ / Diazo compound | Functionalized carbazoles. acs.org | Expanding the substrate scope and understanding the reaction mechanism for 5-vinylindoles. |
| Indole C-H Alkenylation | Pd(OAc)₂ / Oxidant | Indoles with extended conjugation. beilstein-journals.org | Directing functionalization to specific C-H bonds on the indole ring. |
| Vinyl Group Hydroamination | Transition Metal Catalysts (e.g., Rh, Ir) | Aminoethyl-functionalized indoles. | Developing catalysts that favor the vinyl group over the indole double bonds. |
| Asymmetric Hydrogenation | Chiral Rh or Ru Catalysts | Chiral 5-ethyl-1-methyl-1H-indole. | Achieving high enantioselectivity for creating chiral building blocks. |
This table outlines potential reactions and research directions based on the known reactivity of vinylindoles and related heterocyclic compounds.
Advanced Computational Modeling for Predictive Chemistry and Materials Design based on Ethenyl Indole Structures
Computational chemistry offers powerful tools to predict the behavior of molecules and materials, guiding experimental work and accelerating discovery. Future research should leverage advanced computational modeling to understand the fundamental properties of this compound and to design new materials based on its structure.
Density Functional Theory (DFT) and other quantum chemical calculations can provide deep insights into the molecule's electronic structure, including its frontier molecular orbitals (HOMO/LUMO), which govern its reactivity. nih.gov Such studies can predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of selective functionalization reactions. For instance, computational models can help predict the regioselectivity of nucleophilic additions to indolynes (aryne derivatives of indoles), a concept that could be extended to predict the reactivity of the ethenyl indole system. nih.gov
In the context of materials science, computational modeling can be used to predict the properties of polymers derived from this monomer. By simulating polymer chains, researchers can estimate key characteristics such as band gap, conductivity, and conformational preferences. This predictive capability is crucial for designing polymers with specific electronic or optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
| Computational Method | Predicted Property | Application in Research | Reference Concept |
| Density Functional Theory (DFT) | Electronic structure, orbital energies, reaction barriers. | Predicting reactivity, regioselectivity, and reaction mechanisms. | Predicting regioselectivity in aryne additions. nih.gov |
| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, electronic transitions. | Understanding optical properties; designing dyes and electronic materials. | Simulating spectra of newly synthesized polymers. acs.org |
| Molecular Dynamics (MD) | Polymer chain conformation, morphology, glass transition temperature. | Predicting physical and mechanical properties of poly(ethenyl indole). | General polymer physics simulations. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Enzyme-substrate interactions, catalytic cycles. | Designing biocatalytic routes for synthesis or functionalization. | Modeling enzyme active sites. |
This table summarizes computational techniques and their potential applications for studying this compound and its derivatives.
Design and Synthesis of New Polymeric Architectures from Ethenyl Indole Monomers with Tailored Properties
The presence of a polymerizable vinyl group makes this compound an attractive monomer for creating novel functional polymers. wikipedia.org Vinyl polymers are among the most common plastics, and introducing the unique electronic and structural features of the indole moiety into a polymer backbone could lead to materials with tailored properties. wikipedia.org
Future research should focus on the controlled polymerization of this monomer. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could be explored to synthesize polymers with well-defined molecular weights and low dispersity. psu.edu The reactivity of the ethenyl indole monomer in copolymerizations with other common vinyl monomers (e.g., styrene, acrylates) should also be investigated to create a wide range of materials with tunable properties. rsc.org
The resulting poly(this compound) and its copolymers could have interesting applications. The indole units may impart useful electronic properties, making the polymers semiconducting or photoreactive. This opens possibilities for their use in organic electronics. The ability of the indole N-H group (in demethylated analogues) to participate in hydrogen bonding could be used to create self-assembling materials or polymers with specific recognition capabilities. While the target molecule is N-methylated, the synthesis of related N-H containing monomers would be a parallel research avenue. The study of polyindoles has shown that the linkage position is critical for properties like conductivity, suggesting that polymerization via the vinyl group offers a distinct architecture compared to polymers formed by direct coupling of indole rings. nih.gov
| Polymerization Technique | Key Features | Potential Polymer Architecture | Research Objective |
| Free Radical Polymerization | Simple, widely used for vinyl monomers. | Homopolymers and random copolymers. | Investigate basic polymerizability and reactivity ratios with comonomers. |
| RAFT Polymerization | Controlled/"living" polymerization. psu.edu | Well-defined block copolymers, star polymers. | Create advanced architectures with precise control over properties. |
| Electropolymerization | Forms polymer films directly on an electrode. | Conductive polymer films. | Explore potential for sensors, electrochromic devices, and coatings. nih.gov |
| Copolymerization | Incorporates multiple monomer units. | Random, alternating, or block copolymers. | Tune properties (e.g., solubility, electronic levels, mechanical strength) by varying comonomer and composition. rsc.org |
This table describes various polymerization methods and their potential for creating novel materials from this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 5-Ethenyl-1-methyl-1H-indole with high yield?
- Methodological Answer : The synthesis of this compound derivatives often involves electrophilic substitution or catalytic cyclization. For example, iodine (I₂) at 10 mol% in acetonitrile (MeCN) at 40°C achieves 98% yield for analogous indole derivatives (Table 1, Entry 16 in ). Key parameters include temperature control (40–80°C), solvent selection (polar aprotic solvents like MeCN), and catalyst choice (I₂ > FeCl₃ > AlCl₃). Inert atmospheres (N₂/Ar) are recommended to prevent side reactions during ethenyl group incorporation .
Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?
- Methodological Answer :
- ¹H NMR : The ethenyl group (CH₂=CH–) shows characteristic doublets at δ 5.0–5.5 ppm (vinyl protons) and a singlet for the N-methyl group at δ 3.2–3.5 ppm. Aromatic protons in the indole ring appear between δ 6.8–7.5 ppm ().
- ¹³C NMR : The ethenyl carbons resonate at δ 110–120 ppm, while the N-methyl carbon appears at δ 30–35 ppm.
- IR : Stretching vibrations for C=C (1650–1600 cm⁻¹) and N–H (indole ring, ~3400 cm⁻¹) confirm structural integrity. Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .
Q. Which crystallographic tools are suitable for resolving the molecular structure of this compound?
- Methodological Answer : SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. For visualization, ORTEP-3 provides graphical interfaces to analyze bond angles, torsion angles, and thermal displacement parameters ( ). High-resolution X-ray data can resolve ambiguities in the ethenyl group’s spatial orientation, as demonstrated in bis-indolylmethane derivatives ( ).
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positions (e.g., methoxy vs. ethynyl groups) or assay conditions. A systematic approach includes:
- Comparative SAR Studies : Test derivatives with controlled modifications (e.g., 5-ethoxy vs. 5-methoxy) under identical assay protocols ().
- In Silico Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to targets like serotonin receptors or enzymes (e.g., monoamine oxidase). Validate with experimental IC₅₀ values .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in cytotoxicity or antioxidant activity .
Q. What strategies optimize the synthesis of this compound for scale-up without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., polymerization of ethenyl groups) by ensuring precise temperature control and rapid mixing.
- Catalyst Immobilization : Heterogeneous catalysts (e.g., I₂-supported silica) improve recyclability and reduce metal contamination.
- In-Line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion ().
Q. How can researchers address challenges in crystallizing this compound derivatives for structural validation?
- Methodological Answer :
- Polymorph Screening : Test solvents with varying polarity (e.g., DMF, EtOAc, hexane) and employ slow evaporation techniques.
- Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, as shown in bis-indolylmethane structures ( ).
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K using liquid N₂-cooled diffractometers .
Data Contradiction Analysis
Q. Why do computational models sometimes fail to predict the reactivity of this compound in electrophilic substitutions?
- Methodological Answer : Discrepancies often stem from neglecting solvent effects or non-covalent interactions (e.g., π-stacking in indole rings). Improve accuracy by:
- Solvent-Corrected DFT : Include implicit solvent models (e.g., COSMO-RS) in Gaussian calculations.
- Experimental Validation : Compare computed activation energies with kinetic data from stopped-flow UV-Vis spectroscopy .
Methodological Tools Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
